1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-1-methyl-5-(4-methylphenyl)-, (4a-alpha,5-beta,9b-alpha)-
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Overview
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-1-methyl-5-(4-methylphenyl)-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound with a unique structure that combines elements of indene and pyridine
Preparation Methods
The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-1-methyl-5-(4-methylphenyl)-, (4a-alpha,5-beta,9b-alpha)- involves several steps. The synthetic routes typically include the formation of the indene and pyridine rings, followed by the introduction of the methoxy, methyl, and methylphenyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-1-methyl-5-(4-methylphenyl)-, (4a-alpha,5-beta,9b-alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-1-methyl-5-(4-methylphenyl)-, (4a-alpha,5-beta,9b-alpha)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-1-methyl-5-(4-methylphenyl)-, (4a-alpha,5-beta,9b-alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-1-methyl-5-(4-methylphenyl)-, (4a-alpha,5-beta,9b-alpha)- can be compared with other similar compounds, such as:
Indeno(1,2-b)pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Pyridine derivatives: These compounds have a pyridine ring and may have different substituents, affecting their chemical behavior and uses.
Properties
CAS No. |
88763-37-5 |
---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(4aS,5R,9bS)-7-methoxy-1-methyl-5-(4-methylphenyl)-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C21H25NO/c1-14-6-8-15(9-7-14)20-18-5-4-12-22(2)21(18)17-11-10-16(23-3)13-19(17)20/h6-11,13,18,20-21H,4-5,12H2,1-3H3/t18-,20-,21+/m0/s1 |
InChI Key |
MOGWQMLFHYNUGV-SESVDKBCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2[C@@H]3CCCN([C@@H]3C4=C2C=C(C=C4)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3CCCN(C3C4=C2C=C(C=C4)OC)C |
Origin of Product |
United States |
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